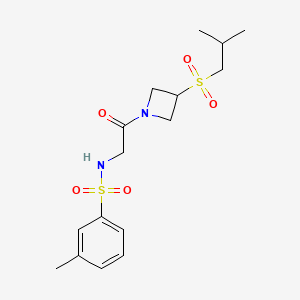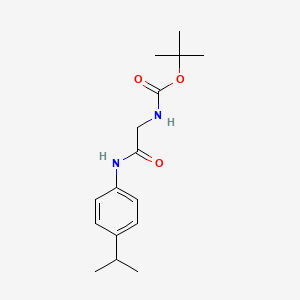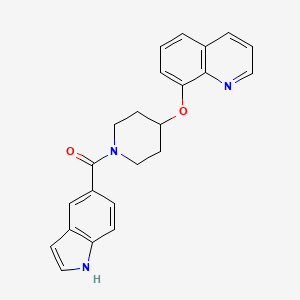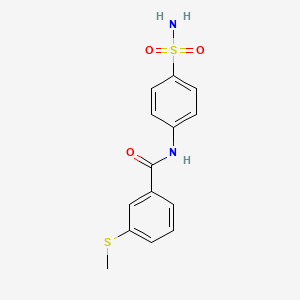
N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidinones are four-membered cyclic amides, also known as β-lactams . They are an important class of compounds in organic and medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves the use of catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .Chemical Reactions Analysis
Azetidinones can participate in a variety of chemical reactions. For instance, they can undergo reactions with chloroacetochloride and dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux and stirring to yield new derivatives .Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Research has demonstrated that sulfonamide derivatives exhibit potential as anti-HIV agents. For instance, a study synthesized a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, evaluating their in vitro anti-HIV-1 activity. Selected derivatives showed promising anti-HIV-1 activity, indicating the therapeutic potential of sulfonamide compounds in antiviral treatments (Brzozowski & Sa̧czewski, 2007).
Antibacterial and Enzyme Inhibition
Sulfonamides have been explored for their antibacterial properties and enzyme inhibition capabilities. A study synthesized new sulfonamides bearing a 1,4-benzodioxin ring, aiming to evaluate their antibacterial potential and their capacity as therapeutic agents for inflammatory ailments. These compounds exhibited suitable antibacterial activity against various bacterial strains and showed potential as lipoxygenase inhibitors, suggesting applications in treating inflammation and related diseases (Abbasi et al., 2017).
Anticancer Activity
The exploration of sulfonamide derivatives in cancer research has shown that these compounds can have significant effects on tumor growth and metastasis. For example, sulfonamide-based carbonic anhydrase inhibitors have been studied for their potential to inhibit tumor-associated enzymes, demonstrating the role of sulfonamides in developing novel anticancer therapies (Pala et al., 2014).
Chemical Synthesis and Material Science
Sulfonamides have been utilized in chemical synthesis and material science for the development of novel compounds and materials. Research into the synthesis of oxaazaisowurtzitanes through the condensation of sulfonamides with glyoxal has led to the discovery of new polyheterocyclic caged systems, showcasing the versatility of sulfonamides in synthesizing complex chemical structures (Paromov et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-12(2)11-24(20,21)15-9-18(10-15)16(19)8-17-25(22,23)14-6-4-5-13(3)7-14/h4-7,12,15,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUREEGFEUJXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2876678.png)


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)


![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2876688.png)